molecular formula C19H19NO3 B1401052 3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid CAS No. 1361113-74-7

3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid

Cat. No. B1401052
CAS RN: 1361113-74-7
M. Wt: 309.4 g/mol
InChI Key: NEHPTLICXQVUKX-UHFFFAOYSA-N
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Description

The compound “3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid” is a chemical compound with the molecular formula C19H19NO3 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The structure of the compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 179.03474480 g/mol . The topological polar surface area of the compound is 77.8 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods : A study by Barker, Brimble, and McLeod (2003) described a new synthesis method for a related compound, providing a cleaner material in higher overall yield compared to previous methods (Barker, Brimble, & McLeod, 2003).
  • Structural Investigations : Research on triorganostannyl esters of similar compounds, as discussed by Tzimopoulos et al. (2010), offers insights into the physicochemical properties of related benzoic acids (Tzimopoulos et al., 2010).

Biological Applications

  • Antimicrobial Activities : Kalshetty et al. (2013) investigated the antimicrobial activities of Schiff base ligands and their metal complexes derived from similar benzoic acids (Kalshetty et al., 2013).
  • Enzymatic Metabolism : A study on the metabolism of Lu AA21004 by Hvenegaard et al. (2012) found that it was oxidized to a related benzoic acid compound, providing insights into the enzymatic processing of similar structures (Hvenegaard et al., 2012).

Chemical Analysis and Interaction Studies

  • Secondary Interaction Analysis : Dinesh (2013) analyzed two benzoic acids for different structural motifs and their bioactivity predictions, which can be relevant for understanding the interactions of similar compounds (Dinesh, 2013).
  • Hydrogen-Bonding Interactions : Research by Naoum et al. (2010) on the hydrogen-bonding interactions of benzoates could provide insights into the supramolecular chemistry of similar benzoic acid derivatives (Naoum et al., 2010).

Future Directions

Future research could focus on the synthesis and biological activity of “3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid”. The pyrrolidine ring in the compound offers opportunities for structural diversity and modification of physicochemical parameters, which could lead to the development of new compounds with different biological profiles .

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to have a wide range of biological activities . The influence of steric factors on biological activity is also investigated , which could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring and its derivatives have been associated with a variety of bioactive molecules with target selectivity .

Action Environment

The synthetic strategies used in the creation of pyrrolidine compounds, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, could potentially influence the compound’s action in different environments .

properties

IUPAC Name

3-[4-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-20-10-9-16(18(20)21)11-13-5-7-14(8-6-13)15-3-2-4-17(12-15)19(22)23/h2-8,12,16H,9-11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHPTLICXQVUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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